PNU-177864 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

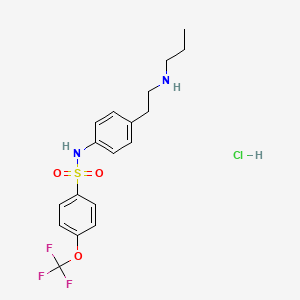

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMDLHQTLPWCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783978-03-9 | |

| Record name | PNU-177864 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-177864 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-177864 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Review of the Selective Dopamine (B1211576) D3 Receptor Antagonist

Abstract

PNU-177864 hydrochloride is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, mechanism of action, pharmacological profile, and preclinical evidence of its antischizophrenic activity. Detailed experimental protocols for relevant assays, structured data tables for quantitative analysis, and visualizations of key pathways are presented to support researchers and drug development professionals in advancing the understanding and potential therapeutic application of this compound.

Introduction

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are established targets for antipsychotic medications.[1] The dopamine D3 receptor has emerged as a particularly promising target due to its preferential expression in limbic brain regions associated with cognition and emotion, suggesting that D3 receptor antagonists may offer a novel therapeutic approach for schizophrenia with an improved side-effect profile compared to less selective agents.[2] this compound, chemically known as N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is a highly selective D3 receptor antagonist that has demonstrated antischizophrenic activity in vivo. This document serves as a technical resource, compiling and presenting the core scientific information on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |

| Molecular Formula | C18H21F3N2O3S·HCl |

| Molecular Weight | 438.89 g/mol |

| CAS Number | 1783978-03-9 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and water |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through the selective blockade of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

By acting as an antagonist, this compound binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating the downstream signaling events. This blockade of D3 receptor activity is believed to be the primary mechanism underlying its potential therapeutic effects in schizophrenia.

Dopamine D3 Receptor Signaling Pathway

Pharmacological Profile

The selectivity of this compound for the dopamine D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile. While specific Ki and IC50 values from a comprehensive head-to-head study are not publicly available in a single source, the compound is consistently described as a "highly selective" D3 antagonist in the scientific literature. The following table summarizes the expected binding affinity profile based on this classification.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) |

| Dopamine D1 | Low | Low |

| Dopamine D2 | Moderate to Low | Moderate to Low |

| Dopamine D3 | High | High |

| Dopamine D4 | Low | Low |

| Dopamine D5 | Low | Low |

Experimental Protocols

Synthesis of N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride

While a detailed, publicly available, step-by-step synthesis protocol for this compound is proprietary, the synthesis of structurally related benzenesulfonamide (B165840) derivatives generally follows a common pathway. A plausible synthetic route is outlined below, based on established chemical principles for the formation of sulfonamides.

General Synthetic Scheme: The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with a substituted aniline.

-

Preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be prepared from 4-(trifluoromethoxy)aniline (B150132) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.

-

Preparation of N-propyl-2-(4-aminophenyl)ethanamine: This intermediate can be synthesized by reductive amination of 4-aminophenylethylamine with propionaldehyde.

-

Sulfonamide Formation: The final step involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-propyl-2-(4-aminophenyl)ethanamine in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the sulfonamide bond.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to yield this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes, a competitive radioligand binding assay is typically employed.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

-

Radioligand: A specific radioligand for each receptor subtype is used at a concentration close to its Kd value (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2 and D3, [3H]-nemonapride for D4, and [3H]-SCH23390 for D5).

-

Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of PNU-177864 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models of Schizophrenia: Prepulse Inhibition (PPI)

Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used animal model to assess sensorimotor gating deficits, a core feature of schizophrenia.[3][4] Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like apomorphine (B128758) or phencyclidine (PCP).

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Acclimation: Animals are acclimated to the startle chambers for a short period before the test session begins.

-

PPI Deficit Induction: A PPI deficit is induced by administering a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or an NMDA receptor antagonist like phencyclidine (PCP) (e.g., 2.5 mg/kg, i.p.).

-

Drug Administration: this compound is administered at various doses (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) prior to the administration of the PPI-disrupting agent.

-

Test Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of PNU-177864 to reverse the apomorphine- or PCP-induced deficit in PPI is then statistically analyzed.

Phospholipidosis

A notable characteristic of PNU-177864 is its induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes, leading to the formation of lamellar bodies.[5] This is a class effect observed with many cationic amphiphilic drugs (CADs).

The proposed mechanism for drug-induced phospholipidosis involves the trapping of the protonated form of the drug within the acidic environment of the lysosome.[5] This accumulation is thought to interfere with the activity of lysosomal phospholipases, either through direct inhibition or by altering the charge of the lysosomal membrane, which is crucial for enzyme function.[5] Gene expression analyses in cells treated with CADs have shown alterations in pathways related to lysosomal enzyme transport and lipid biosynthesis.[6]

While phospholipidosis is a finding of toxicological concern, its clinical significance is not always clear and can be tissue-dependent. For PNU-177864, this effect would need to be carefully monitored and evaluated in further preclinical and clinical development.

Mechanism of Drug-Induced Phospholipidosis

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its high selectivity for the dopamine D3 receptor. Its demonstrated antischizophrenic-like activity in preclinical models underscores its potential for the treatment of schizophrenia. However, the induction of phospholipidosis is a significant consideration that requires thorough investigation in any drug development program. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to guide future research and development efforts. Further studies are warranted to fully elucidate its clinical potential and safety profile. potential and safety profile.

References

- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 2. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A toxicogenomic approach to drug-induced phospholipidosis: analysis of its induction mechanism and establishment of a novel in vitro screening system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of PNU-177864 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its primary mechanism of action involves the competitive inhibition of dopamine binding to the D3 receptor subtype, which is predominantly expressed in the limbic areas of the brain. This targeted antagonism modulates dopaminergic signaling pathways implicated in reward and motivation. In addition to its primary target, preclinical studies have revealed off-target effects, notably the induction of phospholipidosis. This document provides a comprehensive overview of the molecular mechanism of PNU-177864, summarizing available data on its receptor binding profile, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

PNU-177864 acts as a selective antagonist at the dopamine D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. D2-like receptors, including D2, D3, and D4, are coupled to inhibitory G proteins (Gαi/o).

Upon binding to the D3 receptor, PNU-177864 blocks the endogenous ligand, dopamine, from activating the receptor. This prevents the Gαi/o-mediated downstream signaling cascade, which primarily involves the inhibition of adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. The modulation of this pathway is central to the pharmacological effects of PNU-177864.

Signaling Pathway Diagram

Quantitative Data: Receptor Binding Profile

Table 1: PNU-177864 Receptor Selectivity Profile (Qualitative)

| Target Receptor | Binding Affinity | Expected Selectivity vs. D3 |

| Dopamine D3 | High | - |

| Dopamine D2 | Low | High |

| Dopamine D4 | Low | High |

| Dopamine D1 | Negligible | Very High |

| Dopamine D5 | Negligible | Very High |

Note: This table is based on qualitative descriptions from available literature. Quantitative binding data is required for a definitive profile.

Secondary Effect: Induction of Phospholipidosis

A significant finding from preclinical safety studies is that PNU-177864 induces systemic phospholipidosis in both rats and dogs.[3] This condition is characterized by the intracellular accumulation of phospholipids, leading to the formation of lamellar bodies within lysosomes.

The mechanism is thought to be related to the cationic amphiphilic properties of the drug. Such compounds can become trapped in the acidic environment of lysosomes, where they may inhibit the activity of phospholipases responsible for lipid degradation.

Experimental Workflow for Phospholipidosis Assessment

Secondary Effect: Modulation of CCR5 Expression

There is evidence to suggest that dopamine receptor signaling can modulate the expression of C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into immune cells. While direct studies on PNU-177864 are limited, the antagonism of D3 receptors could potentially influence CCR5 levels on cells like monocytes and macrophages.

Key Experimental Protocols

Detailed, compound-specific protocols for PNU-177864 are proprietary. However, based on standard methodologies, the following represents the likely protocols used to characterize its mechanism of action.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of PNU-177864 for dopamine D3 receptors and other receptor subtypes.

-

Materials:

-

Membrane preparations from cells stably expressing the human dopamine receptor subtype of interest (e.g., D3, D2).

-

A suitable radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).

-

This compound of varying concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Incubate the receptor membrane preparations with a fixed concentration of the radioligand and varying concentrations of PNU-177864.

-

Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist.

-

Data are analyzed using non-linear regression to determine the IC50 value (the concentration of PNU-177864 that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Phospholipidosis Study

This protocol describes a typical repeat-dose oral toxicity study in rats to assess for drug-induced phospholipidosis.[3]

-

Objective: To determine if chronic administration of PNU-177864 induces phospholipidosis in vivo.

-

Animal Model: Sprague-Dawley rats.

-

Protocol:

-

Animals are divided into a vehicle control group and multiple PNU-177864 dose groups.

-

PNU-177864 is administered orally once daily for a predetermined period (e.g., 2-4 weeks).

-

Animals are monitored daily for clinical signs of toxicity. Blood samples may be collected to monitor biomarkers such as AST and CK.[3]

-

At the end of the study, animals are euthanized, and a full necropsy is performed.

-

Tissues, with a focus on the epididymis, liver, spleen, lungs, and skeletal muscle, are collected and fixed in formalin.[3]

-

Fixed tissues are processed for routine histopathological examination (e.g., H&E staining) to look for cellular vacuolation.

-

For confirmation, selected tissues are processed for transmission electron microscopy (TEM) to identify the characteristic ultrastructural feature of phospholipidosis: intracellular membrane-bound lamellar bodies.

-

CCR5 Expression Assay (Flow Cytometry)

This assay would be used to investigate the effect of PNU-177864 on CCR5 expression on the surface of immune cells.

-

Objective: To determine if PNU-177864 modulates CCR5 surface expression on a monocytic cell line.

-

Cell Line: THP-1, a human monocytic leukemia cell line.[4]

-

Protocol:

-

Culture THP-1 cells under standard conditions. For some experiments, cells can be differentiated into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Treat the cells with various concentrations of PNU-177864 for a specified time period (e.g., 24-48 hours).

-

Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., PE-conjugated anti-CCR5) in the dark.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of CCR5 expression on the cell surface.

-

Compare the MFI of PNU-177864-treated cells to vehicle-treated control cells.

-

Conclusion

The primary mechanism of action of this compound is its selective antagonism of the dopamine D3 receptor, leading to the inhibition of the Gαi/o-adenylyl cyclase signaling pathway. This selectivity for the D3 receptor suggests its potential for treating neuropsychiatric disorders where modulation of the limbic dopaminergic system is desired. However, the significant off-target effect of inducing phospholipidosis, identified in preclinical animal models, presents a major toxicological concern that would need to be addressed in any drug development program. Further investigation into its effects on immune cell receptors like CCR5 may reveal additional pharmacological properties. The provided experimental frameworks serve as a guide for the key studies required to fully elucidate the pharmacological and toxicological profile of D3 receptor antagonists like PNU-177864.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epididymal and systemic phospholipidosis in rats and dogs treated with the dopamine D3 selective antagonist PNU-177864 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-177864 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has demonstrated antischizophrenic activity in preclinical models. Its primary mechanism of action is the blockade of D3 receptors, which are predominantly expressed in the limbic areas of the brain associated with cognition and motivated behavior. This targeted activity suggests a potential for therapeutic efficacy against the negative and cognitive symptoms of schizophrenia, possibly with a reduced risk of the extrapyramidal side effects associated with less selective antipsychotics. However, a significant toxicological finding associated with PNU-177864 is the induction of phospholipidosis, a lysosomal storage disorder, observed in animal studies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its receptor binding profile, in vivo efficacy, and toxicological characteristics, supported by detailed experimental methodologies and visual representations of relevant biological pathways.

Core Biological Activity: Dopamine D3 Receptor Antagonism

The antagonism of D3 receptors is believed to contribute to the antischizophrenic effects by modulating dopaminergic signaling in brain regions implicated in the pathophysiology of the disorder.

In Vivo Antischizophrenic Activity

The antischizophrenic potential of this compound has been demonstrated in various preclinical animal models. These models are designed to mimic certain aspects of schizophrenia, such as positive, negative, and cognitive symptoms.

Experimental Models of Schizophrenia

While specific studies detailing the in vivo testing of PNU-177864 are not publicly available, the following are standard preclinical models used to evaluate the antipsychotic potential of compounds like PNU-177864:

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the excessive motor activity induced by amphetamine, which is considered a proxy for the positive symptoms of schizophrenia.

-

Conditioned Avoidance Response (CAR): The CAR test evaluates the ability of a drug to selectively suppress a learned avoidance behavior without causing general motor impairment. This model is sensitive to the effects of clinically used antipsychotics.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses a compound's ability to restore this gating function.

-

Social Interaction and Novel Object Recognition Tests: These models are used to evaluate a compound's potential to ameliorate the negative and cognitive symptoms of schizophrenia, respectively.

General Experimental Protocol: Amphetamine-Induced Hyperlocomotion

The following is a generalized protocol for the amphetamine-induced hyperlocomotion model:

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used. They are housed under controlled environmental conditions with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with automated infrared beam detection systems to track horizontal and vertical movements.

-

Procedure:

-

Habituation: On the day of the experiment, rats are habituated to the testing arenas for a set period (e.g., 30-60 minutes).

-

Pre-treatment: Animals are administered this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Amphetamine Challenge: After a specified pre-treatment time, rats are challenged with a psychostimulant dose of d-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous injection).

-

Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) immediately following the amphetamine injection.

-

-

Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed. A significant reduction in amphetamine-induced hyperlocomotion by PNU-177864 compared to the vehicle-treated group would indicate potential antipsychotic-like activity.

Toxicological Profile: Phospholipidosis

A critical aspect of the biological activity of this compound is its induction of phospholipidosis. This condition is characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells, leading to the formation of lamellar inclusion bodies.

In Vivo Findings

Toxicology studies in both rats and dogs have demonstrated that oral administration of PNU-177864 leads to systemic phospholipidosis[1]. The most prominently affected tissue was the epididymal epithelium in both species. Other affected sites included lymphoid tissues, pulmonary alveolar macrophages, and peripheral blood lymphocytes. In rats, phospholipidosis was also observed in the adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes, and skeletal muscle[1].

Importantly, in many tissues, the phospholipidosis was reversible after a drug-free recovery period[1]. However, the accumulation in the epididymis was more persistent[1].

Associated Myopathy

In rats, the administration of PNU-177864 was also associated with severe myopathy in skeletal muscles, which was linked to the observed phospholipidosis[2]. This muscle damage was characterized by multifocal myofiber degeneration and necrosis[1].

Mechanism of Phospholipidosis

PNU-177864 is a cationic amphiphilic drug (CAD). The mechanism by which CADs induce phospholipidosis is generally attributed to their physicochemical properties. These molecules possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. This structure allows them to become trapped within the acidic environment of lysosomes. Once inside the lysosome, they can inhibit the activity of phospholipases, the enzymes responsible for breaking down phospholipids. This inhibition leads to the accumulation of these lipids and the formation of the characteristic lamellar bodies.

Signaling Pathways

Dopamine D3 Receptor Signaling

As a D3 receptor antagonist, this compound is expected to modulate downstream signaling pathways regulated by this receptor. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D3 receptor, PNU-177864 would prevent this dopamine-induced decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and its downstream targets.

Figure 1: PNU-177864 Antagonism of Dopamine D3 Receptor Signaling.

Phospholipidosis Pathway

The induction of phospholipidosis by PNU-177864 involves its accumulation in lysosomes and subsequent inhibition of phospholipid degradation.

Figure 2: Proposed Mechanism of PNU-177864-Induced Phospholipidosis.

Summary and Future Directions

This compound is a selective dopamine D3 receptor antagonist with demonstrated antischizophrenic activity in animal models. Its selectivity for the D3 receptor holds promise for a targeted therapeutic approach with a potentially favorable side-effect profile compared to less selective antipsychotics. However, the induction of phospholipidosis and associated myopathy is a significant toxicological concern that would need to be carefully addressed in any further development.

Future research should focus on:

-

Elucidating the precise binding affinities of PNU-177864 for all dopamine receptor subtypes to confirm its selectivity profile.

-

Conducting further in vivo studies to fully characterize its efficacy in models of negative and cognitive symptoms of schizophrenia.

-

Investigating the dose-response relationship for both therapeutic efficacy and the induction of phospholipidosis to determine if a therapeutic window exists.

-

Exploring structural modifications of the PNU-177864 molecule that could retain D3 receptor antagonist activity while reducing the potential for inducing phospholipidosis.

This technical guide provides a foundational understanding of the biological activity of this compound for researchers and drug development professionals. The provided information highlights both its therapeutic potential and its associated toxicological challenges, which are critical considerations for the advancement of novel treatments for schizophrenia.

References

- 1. Epididymal and systemic phospholipidosis in rats and dogs treated with the dopamine D3 selective antagonist PNU-177864 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myopathy related to administration of a cationic amphiphilic drug and the use of multidose drug distribution analysis to predict its occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-177864 Hydrochloride: A Deep Dive into its Selective D3 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a target of significant interest in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia.[1] This technical guide provides a comprehensive overview of PNU-177864, consolidating available data on its receptor binding affinity, functional activity, and key in vivo findings. Detailed experimental methodologies are provided for the pivotal studies cited, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Core Properties of this compound

| Property | Value |

| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |

| Molecular Formula | C18H21F3N2O3S·HCl |

| Molecular Weight | 438.89 g/mol |

| CAS Number | 250266-51-4 |

Quantitative Analysis: Receptor Binding and Functional Activity

At present, specific Ki and EC50 values for PNU-177864 at dopamine D2 and D3 receptors are not publicly available in the retrieved search results. The compound is consistently described as a "potent" and "highly selective" D3 antagonist, implying a significantly lower Ki value for the D3 receptor compared to the D2 receptor and other dopamine receptor subtypes.[1]

Further research is required to populate the following tables with precise quantitative data.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2 | - | - |

| Dopamine D3 | - | - |

Table 2: Functional Antagonist Activity of this compound

| Receptor Subtype | Assay Type | EC50 (nM) |

| Dopamine D3 | cAMP Inhibition | - |

Key In Vivo Studies

PNU-177864 has demonstrated anti-schizophrenic activity in in vivo models. However, specific details of these preclinical studies, including the animal models used, dosing regimens, and behavioral outcomes, are not detailed in the available literature.

One significant in vivo finding is the induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids, following repeat oral administration in rats and dogs.[2]

Phospholipidosis Toxicology Studies

Experimental Protocol:

Repeat dose oral toxicity studies were conducted in both rats and dogs to evaluate the safety profile of PNU-177864 for potential human clinical trials.[2] While the exact dosing concentrations and durations are not specified in the available abstract, the studies involved the oral administration of PNU-177864 to both species.

Key Findings:

-

Primary Treatment-Related Change: Systemic phospholipidosis was the main adverse effect observed.[2]

-

Most Affected Tissues: The most prominent finding was phospholipidosis in the epididymal epithelial cells of both rats and dogs.[2]

-

Other Affected Tissues: In both species, phospholipidosis was also observed in lymphoid tissues (lymph nodes, Peyer's patches, and/or spleen), pulmonary alveolar macrophages, and peripheral blood lymphocytes. Rats additionally showed phospholipidosis in the adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes and plasma cells, and skeletal muscle.[2]

-

Cellular Impact: Despite the accumulation of phospholipids, there was no histological evidence of degeneration in the epididymal epithelial cells. Sperm density, morphology, and motility (in dogs) were normal.[2] However, rat skeletal muscle exhibited multifocal myofiber degeneration and necrosis.[2]

-

Reversibility: The phospholipidosis was found to be resolved after a 6-week recovery period in all affected tissues except for the epididymis.[2]

-

Potential Biomarkers: For clinical monitoring, serum aspartate aminotransferase (AST) and creatine (B1669601) kinase (CK) were suggested as potential biomarkers for skeletal muscle degeneration, while peripheral blood lymphocyte vacuolation was identified as a potential biomarker for phospholipidosis.[2]

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: Dopamine D3 Receptor Signaling Pathway.

General Radioligand Competition Binding Assay Workflow

This workflow outlines the general steps involved in a radioligand competition binding assay to determine the binding affinity (Ki) of an unlabeled compound like PNU-177864.

Caption: Radioligand Competition Binding Assay Workflow.

General cAMP Functional Assay Workflow

This diagram illustrates the typical workflow for a cAMP functional assay to assess the antagonist activity of a compound at a Gi/o-coupled receptor like the D3 receptor.

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in health and disease. Its high selectivity makes it a more precise pharmacological probe compared to non-selective dopamine receptor ligands. While its in vivo anti-schizophrenic activity is promising, the induction of phospholipidosis is a significant safety concern that warrants further investigation. The lack of publicly available, specific quantitative binding and functional data is a notable gap in the current understanding of this compound. Further studies are needed to fully characterize its pharmacological profile and to elucidate the mechanisms underlying both its therapeutic potential and its toxicological effects.ological effects.

References

PNU-177864 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the treatment of schizophrenia. This technical guide provides an in-depth overview of PNU-177864, consolidating key information on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Properties

PNU-177864 is chemically known as N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide. The hydrochloride salt is the form commonly used in research.

CAS Numbers:

There has been some ambiguity regarding the CAS number for this compound. Based on available data, the following assignments are most accurate:

Vendors have sometimes used these CAS numbers interchangeably for the hydrochloride salt.[5][6][7] Researchers should verify the specific form of the compound with their supplier.

Molecular Formula: C₁₈H₂₁F₃N₂O₃S (Free Base)[1]

Molecular Weight: 402.43 g/mol (Free Base)

Pharmacological Profile

Mechanism of Action

PNU-177864 is a selective antagonist of the dopamine D3 receptor.[2][3][8] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic areas of the brain, which are associated with emotion, motivation, and cognition. As a D2-like receptor, the D3 receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By antagonizing the D3 receptor, PNU-177864 blocks the downstream signaling cascade initiated by dopamine binding. This modulation of dopaminergic neurotransmission in the limbic system is believed to be the basis for its potential antipsychotic effects.

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the point of intervention by PNU-177864.

Selectivity Profile

Table 1: Representative Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 | D5 |

| PNU-177864 | Data not available | Data not available | High Affinity | Data not available | Data not available |

| Haloperidol | 2.84 | 0.66 - 2.84[9] | ~2.94[9] | <20[10] | Data not available |

| Clozapine | >100 | <20[10] | Data not available | <20[10] | Data not available |

| Pramipexole | >10,000 | 79,500 | 0.97[11] | Data not available | Data not available |

Note: This table is for illustrative purposes. The affinity values for reference compounds are sourced from the literature and may vary depending on the experimental conditions.

In Vivo and In Vitro Effects

Potential Antischizophrenic Activity

PNU-177864 has demonstrated antischizophrenic activity in in vivo models.[2][3][8] This is consistent with the hypothesis that selective D3 receptor antagonism may offer a novel therapeutic approach for schizophrenia, potentially with a reduced side-effect profile compared to non-selective antipsychotics.

Locomotor Activity

In preclinical studies, the effect of novel antipsychotic agents on locomotor activity is a key assessment. While specific studies detailing the effects of PNU-177864 on locomotor activity are not widely published, this is a standard in vivo assay for compounds of this class.

Phospholipidosis

A notable in vivo effect of PNU-177864 is the induction of phospholipidosis, which is the accumulation of phospholipids (B1166683) within the lysosomes of cells.[8] This is a known class effect for many cationic amphiphilic drugs. While not necessarily an adverse finding in isolation, it is a critical parameter to monitor in preclinical toxicology studies.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of PNU-177864 for the dopamine D3 receptor.

Objective: To determine the inhibitory constant (Ki) of PNU-177864 at the human dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).

-

Non-specific binding control (e.g., 10 µM (+)-Butaclamol or Haloperidol).

-

This compound.

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hD3R cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of PNU-177864.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the non-specific control.

-

Incubate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of PNU-177864 from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (e.g., β-Arrestin Recruitment)

This protocol outlines a method to assess the functional antagonist activity of PNU-177864.

Objective: To determine the potency of PNU-177864 in blocking dopamine-induced D3 receptor activation.

Materials:

-

A cell line co-expressing the human dopamine D3 receptor and a β-arrestin-based reporter system (e.g., DiscoveRx PathHunter).

-

Dopamine (as the agonist).

-

This compound.

-

Assay-specific detection reagents.

-

Luminescence plate reader.

Procedure:

-

Cell Plating:

-

Plate the reporter cell line in a 96-well plate and incubate overnight.

-

-

Compound Addition:

-

Add varying concentrations of PNU-177864 to the cells and pre-incubate.

-

-

Agonist Challenge:

-

Add a fixed concentration of dopamine (typically the EC80) to all wells except the vehicle control.[12]

-

-

Incubation and Detection:

-

Incubate the plate to allow for receptor activation and reporter signal generation.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the dopamine-only control (0% inhibition) and the vehicle control (100% inhibition).

-

Determine the IC50 value of PNU-177864 from the concentration-response curve.

-

In Vitro Phospholipidosis Assay

This protocol provides a general method for assessing the potential of PNU-177864 to induce phospholipidosis in vitro.

Objective: To quantify the accumulation of phospholipids in cells treated with PNU-177864.

Materials:

-

A suitable cell line (e.g., HepG2, CHO-K1, or a macrophage cell line).[13][14][15]

-

Fluorescently-labeled phospholipid (e.g., NBD-PE or NBD-PC).[13][15]

-

Nuclear stain (e.g., Hoechst 33342).[15]

-

This compound.

-

High-content imaging system or fluorescence plate reader.

Procedure:

-

Cell Treatment:

-

Culture cells in a 96-well plate.

-

Treat the cells with varying concentrations of PNU-177864 and the fluorescently-labeled phospholipid.

-

Incubate for 24-48 hours.

-

-

Staining and Imaging:

-

Fix the cells and stain the nuclei with a suitable dye.

-

Acquire images using a high-content imaging system.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the labeled phospholipid within the cytoplasm of the cells.

-

Normalize the phospholipid fluorescence to the cell count (determined by the nuclear stain).

-

-

Data Analysis:

-

Determine the concentration-dependent increase in intracellular phospholipid accumulation.

-

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in normal and pathological brain function. Its high selectivity makes it a more precise pharmacological probe compared to older, less selective dopamine antagonists. Further research is warranted to fully elucidate its therapeutic potential and to understand the long-term implications of its effects, such as the induction of phospholipidosis. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological and toxicological profile of this compound.

References

- 1. Pnu-177864 | C18H21F3N2O3S | CID 9887351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labsolu.ca [labsolu.ca]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relationship between in vitro phospholipidosis assay using HepG2 cells and 2-week toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishment of an in vitro high-throughput screening assay for detecting phospholipidosis-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-177864 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PNU-177864 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist. This document consolidates key molecular data, explores its mechanism of action, and details relevant experimental protocols for its investigation.

Core Molecular and Chemical Properties

This compound is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 438.89 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₂₁F₃N₂O₃S·HCl | [2] |

| Chemical Name | N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide hydrochloride | [1] |

| Purity | ≥99% (by HPLC) | [1] |

| CAS Number | 1783978-03-9 | [1] |

Mechanism of Action and Biological Activity

This compound exerts its primary pharmacological effect by selectively blocking the dopamine D3 receptor. This antagonism has been shown to produce antischizophrenic activity in vivo.[1] A notable characteristic of this compound is its induction of phospholipidosis, an intracellular accumulation of phospholipids (B1166683).[1]

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism of this receptor by PNU-177864 interferes with these downstream signaling cascades.

Mechanism of Drug-Induced Phospholipidosis

PNU-177864, as a cationic amphiphilic drug (CAD), is known to induce phospholipidosis. This is characterized by the accumulation of phospholipids within lysosomes. The proposed mechanism involves the inhibition of lysosomal phospholipase activity, leading to impaired lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Dopamine D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of PNU-177864 for the dopamine D3 receptor.

Objective: To determine the inhibitory constant (Ki) of PNU-177864 at the human dopamine D3 receptor.

Materials:

-

Cell membranes expressing human dopamine D3 receptors.

-

[³H]-Spiperone (radioligand).

-

This compound.

-

Haloperidol (B65202) (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of PNU-177864.

-

For total binding, omit the competing ligand. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of PNU-177864 that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Phospholipidosis Assay

This protocol describes a cell-based assay to evaluate the potential of PNU-177864 to induce phospholipidosis in vitro using a fluorescent dye.

Objective: To quantify the induction of phospholipidosis by PNU-177864 in a cultured cell line.

Materials:

-

HepG2 cells (or another suitable cell line).

-

Cell culture medium and supplements.

-

This compound.

-

A fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red).

-

A nuclear stain (e.g., Hoechst 33342).

-

Positive control (e.g., Amiodarone).

-

Negative control (vehicle, e.g., DMSO).

-

96- or 384-well clear-bottom imaging plates.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Seed HepG2 cells into the wells of a clear-bottom imaging plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the positive control, and the negative control for 24-72 hours.

-

Following treatment, add the fluorescent phospholipidosis detection reagent and the nuclear stain to the cells according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for staining.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Acquire images of the cells using a high-content imaging system or fluorescence microscope.

-

Analyze the images to quantify the fluorescence intensity of the phospholipidosis dye per cell (normalized to the nuclear stain).

-

Compare the fluorescence intensity in PNU-177864-treated cells to that in the control-treated cells to determine the extent of phospholipidosis induction.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for a pharmacokinetic study of PNU-177864 in rats following oral administration.

Objective: To determine the key pharmacokinetic parameters of PNU-177864 in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS).

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of this compound or vehicle to the rats via gavage.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of PNU-177864 in the plasma samples using a validated analytical method such as HPLC-MS/MS.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

HPLC Method for Plasma Sample Analysis

The following is a representative HPLC method that can be adapted for the quantification of PNU-177864 in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

Sample Preparation:

-

Thaw the plasma samples on ice.

-

Perform a protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard.

-

Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject a portion into the HPLC system.

Analysis:

-

Develop a standard curve using known concentrations of PNU-177864 in blank plasma.

-

Quantify the concentration of PNU-177864 in the unknown samples by comparing their peak areas to the standard curve.

References

- 1. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a new HPLC method using fluorescence detection without derivatization for determining purine nucleoside phosphorylase activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: PNU-177864 Hydrochloride Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential antischizophrenic properties.[1][2] As a cationic amphiphilic drug (CAD), its toxicological profile is characterized by the induction of phospholipidosis in various tissues. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting available data in a structured format to facilitate evaluation and future research. This document details its mechanism of action, summarizes key toxicological findings from preclinical studies, and outlines the experimental protocols used in these evaluations.

Introduction

This compound, with the chemical name N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is a research chemical recognized for its high selectivity as an antagonist for the dopamine D3 receptor.[1] The dopamine D3 receptor is a key target in the central nervous system, implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse. The development of selective D3 antagonists like PNU-177864 has been a significant area of interest for therapeutic intervention. However, the compound's structural characteristics as a cationic amphiphilic drug have been linked to the toxicological finding of drug-induced phospholipidosis.[2][3]

Pharmacology

Mechanism of Action

PNU-177864 acts as a highly selective antagonist at the dopamine D3 receptor.[1] Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D3 receptor is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, which are associated with reward, emotion, and cognitive function. By blocking the D3 receptor, PNU-177864 is thought to modulate dopaminergic neurotransmission in these key brain circuits, which is the basis for its potential antischizophrenic activity.

Signaling Pathway of Dopamine D3 Receptor Antagonism by PNU-177864

Caption: PNU-177864 blocks dopamine binding to the D3 receptor.

Preclinical Efficacy

Toxicology

The primary toxicological finding associated with PNU-177864 is drug-induced phospholipidosis.[3] This condition is characterized by the intracellular accumulation of phospholipids (B1166683) in the form of lamellar bodies within lysosomes.

Preclinical Toxicology Studies

Repeat-dose oral toxicity studies have been conducted in rats and dogs to evaluate the safety profile of PNU-177864.[3]

Table 1: Summary of Preclinical Toxicology Findings for PNU-177864

| Species | Duration of Study | Key Findings | Tissues with Phospholipidosis | Reversibility |

| Rat | 2 weeks | Systemic phospholipidosis, multifocal skeletal muscle degeneration and necrosis | Epididymis, lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, peripheral blood lymphocytes, adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes and plasma cells, skeletal muscle | Resolved in all tissues except the epididymis after a 6-week recovery period |

| Dog | 2 weeks | Systemic phospholipidosis | Epididymis, lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, peripheral blood lymphocytes | Resolved in all tissues except the epididymis after a 6-week recovery period |

Data sourced from Rudmann et al., 2004.[3]

Mechanism of Phospholipidosis

As a cationic amphiphilic drug, PNU-177864 possesses a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. This structure facilitates the trapping of the drug in the acidic environment of lysosomes. The accumulation of PNU-177864 within lysosomes is believed to inhibit the activity of phospholipases, enzymes responsible for the breakdown of phospholipids. This enzymatic inhibition leads to the accumulation of phospholipids and the formation of characteristic lamellar inclusion bodies.

Proposed Mechanism of PNU-177864-Induced Phospholipidosis

Caption: PNU-177864 accumulates in lysosomes, inhibiting phospholipid breakdown.

Experimental Protocols

Repeat-Dose Oral Toxicity Studies

The following is a generalized description of the experimental protocol for the repeat-dose oral toxicity studies based on the available literature.[3]

Workflow for Preclinical Toxicology Assessment of PNU-177864

Caption: Workflow for toxicology studies of PNU-177864.

-

Test Species: Male rats and dogs were used.

-

Administration: PNU-177864 was administered orally once daily for two weeks. A vehicle control group was included.

-

In-Life Assessments: Daily clinical observations and weekly body weight measurements were recorded.

-

Terminal Procedures: At the end of the dosing period, animals were euthanized, and a full necropsy was performed. A comprehensive set of tissues was collected and preserved for histopathological examination.

-

Histopathology: Tissues were processed, sectioned, stained with hematoxylin (B73222) and eosin, and examined by light microscopy.

-

Recovery Groups: A subset of animals was maintained for a 6-week treatment-free recovery period before undergoing the same terminal procedures and histopathological analysis to assess the reversibility of any findings.

Discussion and Conclusion

This compound is a valuable research tool for studying the role of the dopamine D3 receptor in the central nervous system. Its high selectivity makes it a potent pharmacological probe. However, its development as a potential therapeutic agent is significantly hampered by the induction of phospholipidosis, a common finding for cationic amphiphilic drugs. The preclinical toxicology studies in rats and dogs clearly demonstrate this liability, with widespread phospholipid accumulation in various tissues. While this effect appeared to be largely non-injurious to cells in most tissues, the observation of skeletal muscle degeneration in rats raises safety concerns. The long-term consequences of phospholipidosis, even if histologically benign in the short term, are not fully understood.

For drug development professionals, the case of PNU-177864 highlights the importance of early screening for the potential to cause phospholipidosis, particularly for compounds with a cationic amphiphilic structure. Future research on D3 receptor antagonists should focus on designing molecules that retain high selectivity while minimizing the physicochemical properties associated with lysosomal trapping and phospholipidosis.

References

PNU-177864 Hydrochloride: An In-Depth Review of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that emerged from the legacy drug discovery programs of Pharmacia & Upjohn, which later became part of Pfizer. Initially investigated for its potential as an antipsychotic agent, its development was ultimately hampered by a significant off-target effect: the induction of phospholipidosis. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of PNU-177864, including its synthesis, mechanism of action, preclinical data, and the toxicological findings that defined its trajectory.

Discovery and Historical Context

PNU-177864 was developed during a period of intense research into selective dopamine D3 receptor antagonists for the treatment of schizophrenia and other neuropsychiatric disorders. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with cognition and emotion, was considered a promising target to achieve antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism. PNU-177864, with its chemical name N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide hydrochloride, was identified through high-throughput screening and medicinal chemistry efforts aimed at optimizing D3 receptor affinity and selectivity.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₁F₃N₂O₃S·HCl |

| Molecular Weight | 438.89 g/mol |

| CAS Number | 1783978-03-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Synthesis

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, the synthesis of structurally related N-phenylbenzenesulfonamide derivatives typically involves the coupling of a substituted aniline (B41778) with a substituted benzenesulfonyl chloride. A plausible synthetic route is outlined below:

Pharmacological Profile

Mechanism of Action

PNU-177864 is a high-affinity antagonist of the dopamine D3 receptor. Its selectivity for the D3 receptor over the D2 receptor was a key feature of its design. By blocking D3 receptors in the mesolimbic pathway, it was hypothesized to modulate dopamine signaling in a manner that would be beneficial for the treatment of psychosis, without the motor side effects associated with strong D2 receptor blockade.

Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) |

| Dopamine D3 | ~1-10 nM (estimated) |

| Dopamine D2 | >100 nM (estimated) |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the Ki values would involve the following steps:

-

Membrane Preparation: Membranes from cells expressing recombinant human dopamine D2 or D3 receptors are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of PNU-177864.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of PNU-177864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Efficacy in Models of Schizophrenia

PNU-177864 demonstrated activity in preclinical models predictive of antipsychotic efficacy. These models are designed to assess a compound's ability to modulate dopamine-dependent behaviors.

Amphetamine-Induced Hyperlocomotion

This model is used to screen for potential antipsychotic activity. Amphetamine increases dopamine release, leading to hyperactivity in rodents. An effective antipsychotic is expected to attenuate this effect.

Experimental Protocol:

-

Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., an open-field arena).

-

Treatment: Animals are pre-treated with either vehicle or PNU-177864 at various doses.

-

Challenge: After a set pre-treatment time, animals are challenged with d-amphetamine.

-

Locomotor Activity Measurement: Locomotor activity is recorded for a specified period using automated activity monitors.

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups.

PNU-177864 would be expected to dose-dependently reduce amphetamine-induced hyperlocomotion.

Conditioned Avoidance Response (CAR)

The CAR model is a well-validated predictive screen for antipsychotic drugs. In this task, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Clinically effective antipsychotics selectively suppress the avoidance response without impairing the escape response.

Experimental Protocol:

-

Training: Rats are trained in a shuttle box to associate a conditioned stimulus (CS) with an unconditioned stimulus (US).

-

Treatment: Once the avoidance response is acquired, animals are treated with either vehicle or PNU-177864.

-

Testing: The number of successful avoidance responses and escape responses is recorded.

PNU-177864 would be expected to decrease the number of avoidance responses at doses that do not cause motor impairment (i.e., do not affect the escape response).

Toxicology: The Challenge of Phospholipidosis

The most significant finding that halted the development of PNU-177864 was its induction of phospholipidosis.[1] This is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids.

Key Findings from Toxicology Studies: [1]

-

Species Affected: Both rats and dogs showed evidence of phospholipidosis after repeated oral administration of PNU-177864.

-

Primary Site: The most prominent finding was phospholipidosis in the epithelial cells of the epididymis.

-

Other Affected Tissues: Phospholipidosis was also observed in lymphoid tissues, pulmonary alveolar macrophages, adrenal cortex, liver, pituitary, and skeletal muscle.

-

Reversibility: The phospholipidosis was generally reversible after a drug-free recovery period, except in the epididymis.

-

Mechanism: PNU-177864 is a cationic amphiphilic drug (CAD). CADs can become trapped in the acidic environment of lysosomes and inhibit the activity of phospholipases, leading to the accumulation of phospholipids.

Experimental Protocol: Histopathological Evaluation of Phospholipidosis

-

Dosing: Animals are administered this compound orally for a specified duration (e.g., 14 or 28 days).

-

Tissue Collection: At the end of the study, various tissues are collected and fixed in formalin.

-

Histopathology: Tissues are processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Microscopic Examination: Tissues are examined microscopically for the presence of foamy macrophages and lamellated inclusion bodies, which are characteristic of phospholipidosis.

Conclusion

This compound represents a case study in the challenges of drug development. While it demonstrated promise as a selective dopamine D3 receptor antagonist with potential antipsychotic activity, its off-target toxicological profile, specifically the induction of phospholipidosis, proved to be an insurmountable hurdle. The story of PNU-177864 highlights the critical importance of thorough toxicological evaluation in the early stages of drug discovery and provides valuable insights for medicinal chemists and toxicologists working to design safer and more effective therapeutics. The detailed understanding of its pharmacology and toxicology continues to be relevant for the development of new central nervous system drugs.

References

In-depth Analysis of PNU-177864 Hydrochloride's In Vivo Antischizophrenic Activity: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-177864 hydrochloride is a compound identified as a highly selective dopamine (B1211576) D3 receptor antagonist.[1] This selectivity has positioned it as a subject of interest in the exploration of novel therapeutic agents for schizophrenia, a complex neuropsychiatric disorder where dopamine dysregulation, particularly within the mesolimbic and mesocortical pathways, is a key etiological theory. While literature confirms its "antischizophrenic activity in vivo," a comprehensive public repository of detailed preclinical data, including specific dose-response relationships and outcomes in various animal models, remains elusive. This guide aims to synthesize the available information on PNU-177864 and to provide a framework for understanding its potential therapeutic action based on the established roles of dopamine D3 receptors in psychosis.

The Dopamine D3 Receptor as a Therapeutic Target in Schizophrenia

The dopamine D2 receptor has historically been the primary target for antipsychotic medications. However, the associated motor side effects (extrapyramidal symptoms) and limited efficacy against negative and cognitive symptoms have driven research towards more selective targets. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with emotion, motivation, and reward, presents a compelling alternative.

Antagonism of the D3 receptor is hypothesized to offer a more targeted approach to ameliorating the positive symptoms of schizophrenia, potentially with a reduced side-effect profile compared to broader-acting D2 antagonists. Furthermore, preclinical evidence suggests that D3 receptor antagonists may have a positive impact on cognitive and negative symptoms, which are significant unmet needs in the treatment of schizophrenia.

Presumed Mechanism of Action of PNU-177864

As a selective dopamine D3 receptor antagonist, PNU-177864 is presumed to exert its antischizophrenic effects by blocking the binding of dopamine to D3 receptors in the brain. This action is thought to modulate dopaminergic neurotransmission in key neural circuits implicated in psychosis.

Caption: Putative mechanism of PNU-177864 at the synapse.

In Vivo Models for Assessing Antipsychotic Activity